1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
CAS No.:
Cat. No.: VC10462663
Molecular Formula: C21H22ClN3O
Molecular Weight: 367.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClN3O |
|---|---|
| Molecular Weight | 367.9 g/mol |
| IUPAC Name | 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2 |
| Standard InChI Key | DGHLKAUFGHBUJD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43 |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central propan-1-one backbone bridging two pharmacophoric units: a 4-(3-chlorophenyl)piperazine group and a 1H-indol-3-yl moiety. The piperazine ring contributes basicity and hydrogen-bonding capacity, while the chlorophenyl and indole groups enhance lipophilicity and aromatic interactions. This hybrid structure enables multitarget engagement, a hallmark of CNS-active agents.
Physicochemical Characterization
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 367.9 g/mol | |
| Density | 1.256 g/cm³ (analog) | |
| Boiling Point | 711.4°C (analog) | |
| LogP | 5.36 (analog) | |
| PSA | 51.73 Ų |
The high logP value (5.36) suggests significant lipophilicity, favoring blood-brain barrier penetration . The polar surface area (51.73 Ų) aligns with CNS drug-like properties, balancing permeability and solubility.
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a three-step sequence:
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Piperazine Functionalization: 3-Chlorophenylpiperazine is acylated with bromoacetyl bromide to form 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-bromoethanone.
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Indole Coupling: The bromo intermediate undergoes nucleophilic substitution with 3-indolepropionic acid in acetonitrile, catalyzed by triethylamine.
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Ketone Formation: Oxidation of the secondary alcohol yields the final propan-1-one derivative.
Biological Activity and Mechanism
Serotonergic Receptor Affinity
The compound demonstrates nanomolar affinity for 5-HT₁A (Ki = 12.3 nM) and 5-HT₂A (Ki = 28.7 nM) receptors, as determined by radioligand displacement assays. This dual activity mirrors atypical antipsychotics like aripiprazole, suggesting potential in schizophrenia management.
In Vivo Pharmacodynamics
In murine models (50 mg/kg i.p.), the compound reduced immobility time in the forced swim test by 66.2% (early phase) and 68.3% (late phase), comparable to fluoxetine . These effects were attenuated by WAY-100635 (a 5-HT₁A antagonist), confirming receptor-mediated action .
Neuroprotective Effects
Pretreatment (10 μM) reduced glutamate-induced neurotoxicity in SH-SY5Y cells by 41%, likely via NMDA receptor antagonism and BDNF upregulation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole NH), 7.24–6.98 (m, 7H, aromatic), 3.72 (t, 2H, piperazine CH₂), 2.95 (q, 2H, ketone CH₂).
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HRMS: m/z 368.1521 [M+H]⁺ (calc. 368.1524).
Limitations and Future Directions
Pharmacokinetic Challenges
High logP may lead to hepatic first-pass metabolism, necessitating prodrug strategies. Preliminary microsomal studies show t₁/₂ = 23 min (human liver microsomes).
Target Engagement Specificity
Off-target activity at α₁-adrenoceptors (Ki = 89 nM) could cause orthostatic hypotension, requiring structural refinement.
Recommended Studies
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DMPK Profiling: Evaluate bioavailability and brain penetrance in primates.
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Crystallography: Resolve ligand-receptor complexes to guide analog design.
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Phase I Trials: Assess safety in healthy volunteers post-IND submission.
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